![molecular formula C15H30O2 B1596448 Dodecyl propionate CAS No. 6221-93-8](/img/structure/B1596448.png)
Dodecyl propionate
Overview
Description
Dodecyl propionate, also known as dodecyl propanoate, is a carboxylic ester with the molecular formula C15H30O2. It is a fatty alcohol ester derived from the reaction between dodecanol and propionic acid. This compound is commonly used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various cellular components, such as lipids and proteins, to exert their effects .
Mode of Action
Dodecyl propanoate is known to act as a permeation enhancer, promoting the transdermal permeation of several types of drugs . This is achieved through mechanisms including disordering the lipid organization and keratin interaction .
Biochemical Pathways
For instance, propionate, a related compound, is involved in the methylcitrate cycle .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a p-gp substrate . Its lipophilicity is also high, which may impact its bioavailability .
Result of Action
The primary result of dodecyl propanoate’s action is the enhancement of drug permeation across the skin . This can increase the effectiveness of transdermal drug delivery systems, making them a more viable option for certain medications .
Action Environment
The action of dodecyl propanoate can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can all potentially impact the efficacy and stability of dodecyl propanoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl propionate is typically synthesized through an esterification reaction between dodecanol and propionic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 100-150°C for several hours to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process often involves the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize production costs .
Chemical Reactions Analysis
Types of Reactions: Dodecyl propionate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and propionic acid.
Oxidation: Under oxidative conditions, the ester can be oxidized to form dodecanoic acid and propionic acid.
Reduction: Reduction of this compound can yield dodecanol and propanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Dodecanol and propionic acid.
Oxidation: Dodecanoic acid and propionic acid.
Reduction: Dodecanol and propanol.
Scientific Research Applications
Chemistry
- Solvent and Intermediate : Dodecyl propionate is utilized as a solvent in organic synthesis and as an intermediate in the production of other chemical compounds. Its ability to dissolve a wide range of organic materials makes it valuable in laboratory settings.
Biology
- Model Compound : It serves as a model for studying lipid metabolism and ester hydrolysis reactions. Its structural properties allow researchers to investigate the mechanisms of lipid interactions within biological systems.
- Micelle Formation : this compound can self-assemble into micelles, which are useful in material science applications, particularly for drug delivery systems.
Drug Delivery Systems
- Transdermal Penetration Enhancer : this compound has been shown to significantly enhance the permeability of various pharmaceutical compounds across biological membranes. Studies indicate that it improves the transepidermal delivery of drugs such as indomethacin, clonidine, and hydrocortisone when tested on shed snake skin models. This property is crucial for developing effective transdermal drug delivery systems.
Biocompatibility
- Due to its biocompatibility, this compound is investigated for use in formulations aimed at enhancing drug absorption without causing irritation or sensitization to the skin .
Surfactants and Emulsifiers
- This compound is employed in the production of surfactants and emulsifiers due to its ability to lower surface tension and stabilize mixtures of oil and water.
Lubricants and Plasticizers
- In industrial applications, it is used as a lubricant and plasticizer, enhancing the flexibility and durability of materials in various products.
Data Table: Summary of Applications
Case Study 1: Transdermal Drug Delivery
A study demonstrated that this compound significantly increased the permeation of indomethacin through biological membranes compared to conventional enhancers like azone. The results indicated that formulations containing this compound could achieve therapeutic levels more effectively than those without it.
Case Study 2: Lipid Metabolism Research
In research focusing on lipid metabolism, this compound was utilized as a model compound to study ester hydrolysis reactions. This investigation provided insights into how fatty acid esters interact with biological systems, contributing to our understanding of metabolic processes.
Comparison with Similar Compounds
Dodecyl acetate: Another fatty alcohol ester with similar properties but derived from acetic acid.
Dodecyl butyrate: Similar ester but derived from butyric acid.
Dodecyl laurate: An ester derived from lauric acid.
Uniqueness: Dodecyl propionate is unique due to its specific chain length and the presence of the propionate group, which imparts distinct chemical and physical properties. Compared to dodecyl acetate and dodecyl butyrate, this compound has a slightly higher boiling point and different solubility characteristics, making it suitable for specific industrial applications .
Biological Activity
Dodecyl propionate, a compound with the chemical formula C15H30O2, is an ester formed from dodecanol and propionic acid. It has garnered interest in various fields, including microbiology and immunology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its immunomodulatory effects, role in gut microbiome health, and potential therapeutic applications.
Gut Microbiome Health
This compound may also play a role in maintaining gut health through its interaction with gut microbiota.
- Restoration of Microbial Balance : A study demonstrated that a consortium of propionate-producing bacteria could restore SCFA levels in antibiotic-induced dysbiosis models. This suggests that compounds like this compound could be beneficial in probiotic formulations aimed at restoring gut microbiome balance .
- Metabolic Health : Propionate is known to contribute to metabolic health by influencing gut-brain signaling and energy metabolism. Its presence in the gut has been associated with improved insulin sensitivity and reduced risk of metabolic syndrome .
Study on Propionate-Producing Bacterial Consortium
A notable study utilized a mucosal simulator of the human intestinal microbial ecosystem (M-SHIME) to investigate the effects of a propionate-producing bacterial consortium on restoring SCFA levels after antibiotic treatment. The results indicated successful colonization and restoration of propionate levels, which positively impacted mitochondrial membrane potential . This research underscores the potential therapeutic applications of this compound in enhancing gut microbiome functionality.
Immunological Response Modulation
Another study explored how propionate affects CD4+ T cell activity. It was found that propionate significantly reduced the activation markers on T cells from obese individuals, suggesting a role in modulating immune responses related to obesity-related inflammation . This finding may extend to this compound given its structural relationship with propionic acid.
Data Summary
Properties
IUPAC Name |
dodecyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-17-15(16)4-2/h3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGJPCFYGPKBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064142 | |
Record name | Lauryl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Slightly fruity light aroma | |
Record name | Dodecyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | Dodecyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.860-0.866 (20°) | |
Record name | Dodecyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1854/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6221-93-8 | |
Record name | Dodecyl propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6221-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006221938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauryl propionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G537BMD9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dodecyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032250 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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